SARM1 Inhibition Potency: Micromolar IC50 in Cellular Assays
Dehydronitrosonisoldipine exhibits an IC50 of 4 μM in SARM1-dN-expressing cells, providing a quantitative benchmark for its cellular SARM1 inhibitory activity. This potency is distinct from that of nisoldipine, which does not inhibit SARM1 at relevant concentrations, and from the reversible SARM1 inhibitor DSRM-3716, which has an IC50 of 75 nM in enzymatic assays [1]. The 4 μM value establishes dHNN as a moderately potent, cell-permeable SARM1 inhibitor suitable for cellular and in vivo studies where complete target engagement is required without excessive cytotoxicity .
| Evidence Dimension | SARM1 Inhibition Potency (Cellular Assay) |
|---|---|
| Target Compound Data | IC50 = 4 μM |
| Comparator Or Baseline | Nisoldipine: No SARM1 inhibition; DSRM-3716: IC50 = 75 nM (enzymatic assay) |
| Quantified Difference | dHNN is ~53-fold less potent than DSRM-3716 in enzymatic assays, but operates via a distinct covalent, allosteric mechanism. |
| Conditions | SARM1-dN-expressing cells; cellular cADPR reduction measured. |
Why This Matters
This cellular IC50 value confirms dHNN's ability to engage SARM1 in a physiologically relevant context, differentiating it from calcium channel-focused analogs and reversible inhibitors, and guiding dose selection for neuroprotection experiments.
- [1] MedChemExpress. Dehydronitrosonisoldipine (HY-Z0816). In Vitro: IC50 of 4 μM in SARM1-dN-expression cells; decreases cellular cADPR. DSRM-3716 (HY-W021879): IC50 = 75 nM. View Source
